molecular formula C17H21ClN2O4 B4221243 4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid

4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid

Cat. No.: B4221243
M. Wt: 352.8 g/mol
InChI Key: ICKZYGBTGJKNBP-UHFFFAOYSA-N
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Description

4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring, a cyclohexylcarbonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of a precursor compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This step is followed by the addition of p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-chloro-4-(cyclohexanecarbonylamino)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-13-10-12(19-15(21)8-9-16(22)23)6-7-14(13)20-17(24)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKZYGBTGJKNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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